molecular formula C3H6N4S B1344252 5-[(Methylthio)methyl]-1H-tetrazole CAS No. 36855-39-7

5-[(Methylthio)methyl]-1H-tetrazole

Cat. No.: B1344252
CAS No.: 36855-39-7
M. Wt: 130.17 g/mol
InChI Key: PVNCBHGCLJCSRT-UHFFFAOYSA-N
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Description

5-[(Methylthio)methyl]-1H-tetrazole: is an organic compound with the molecular formula C3H6N4S. It is a member of the tetrazole family, characterized by a five-membered ring containing four nitrogen atoms and one sulfur atom. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry .

Biochemical Analysis

Biochemical Properties

5-[(Methylthio)methyl]-1H-tetrazole plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with enzymes involved in the methionine salvage pathway, where it acts as an intermediate . This compound is also known to interact with proteins that are involved in cellular signaling pathways, influencing their activity and function . The nature of these interactions often involves binding to active sites of enzymes or forming complexes with proteins, thereby modulating their activity.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound has been shown to modulate the activity of key signaling molecules, leading to changes in gene expression patterns. Additionally, it can alter cellular metabolism by interacting with metabolic enzymes, thereby affecting the overall metabolic flux within the cell.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and proteins, leading to their inhibition or activation . This binding can result in changes in the conformation of the target molecules, thereby altering their activity. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its activity. Long-term exposure to this compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as enhancing cellular function and promoting metabolic activity . At high doses, it can exhibit toxic or adverse effects, including cellular damage and disruption of normal cellular processes. Threshold effects have been observed, where the compound’s activity significantly changes at specific dosage levels.

Metabolic Pathways

This compound is involved in several metabolic pathways, including the methionine salvage pathway . It interacts with enzymes and cofactors that are essential for the conversion of methionine derivatives into methionine. This compound can also affect metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in the levels of various metabolites within the cell.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate the movement of the compound across cellular membranes and its accumulation in specific cellular compartments. The localization and accumulation of this compound can influence its activity and function within the cell.

Subcellular Localization

The subcellular localization of this compound is an important factor that affects its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization of this compound can influence its interactions with other biomolecules and its overall biochemical activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-[(Methylthio)methyl]-1H-tetrazole typically involves the reaction of methylthioacetic acid with sodium azide under acidic conditions. The reaction proceeds through the formation of an intermediate, which subsequently cyclizes to form the tetrazole ring. The reaction conditions often include heating the mixture to a specific temperature to facilitate the cyclization process .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined and heated under controlled conditions. The process may also include purification steps such as recrystallization or distillation to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 5-[(Methylthio)methyl]-1H-tetrazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: 5-[(Methylthio)methyl]-1H-tetrazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methylthio group enhances its reactivity and allows for diverse chemical modifications, making it a versatile compound in various applications .

Properties

IUPAC Name

5-(methylsulfanylmethyl)-2H-tetrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6N4S/c1-8-2-3-4-6-7-5-3/h2H2,1H3,(H,4,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVNCBHGCLJCSRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCC1=NNN=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80626585
Record name 5-[(Methylsulfanyl)methyl]-2H-tetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80626585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36855-39-7
Record name 5-[(Methylsulfanyl)methyl]-2H-tetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80626585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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